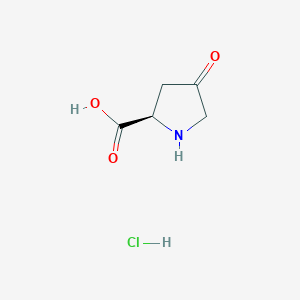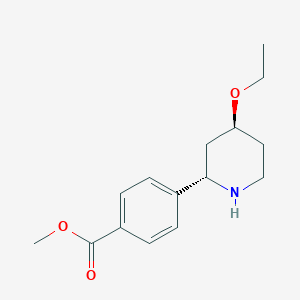
4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid
Overview
Description
4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid is a complex organic compound with the molecular formula C26H16N2O4 and a molecular weight of 420.42 g/mol This compound is characterized by the presence of a phenanthroline core flanked by two benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid typically involves the reaction of 1,10-phenanthroline with benzoic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 1,10-phenanthroline is reacted with 4-bromobenzoic acid in the presence of a base and a palladium catalyst .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar palladium-catalyzed reactions, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The phenanthroline core can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The benzoic acid moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenanthroline N-oxide derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid primarily involves its ability to act as a chelating agent, binding to metal ions through the nitrogen atoms of the phenanthroline core and the carboxyl groups of the benzoic acid moieties. This chelation can influence various molecular targets and pathways, including:
Metal Ion Coordination: Formation of stable metal-ligand complexes.
Catalytic Activity: Enhancement of catalytic processes through metal coordination.
Comparison with Similar Compounds
4,4’-Bipyridine: Another bidentate ligand used in coordination chemistry.
2,2’-Bipyridine: Similar structure but with different coordination properties.
1,10-Phenanthroline: The core structure without the benzoic acid moieties.
Uniqueness: 4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid is unique due to its dual functionality, combining the chelating ability of phenanthroline with the acidic properties of benzoic acid. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-[8-(4-carboxyphenyl)-1,10-phenanthrolin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O4/c29-25(30)17-5-1-15(2-6-17)21-11-19-9-10-20-12-22(14-28-24(20)23(19)27-13-21)16-3-7-18(8-4-16)26(31)32/h1-14H,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPUEVQJLMTUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=C(C=C5)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloropyrazolo[1,5-a]pyridine](/img/structure/B8222979.png)





![4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]](/img/structure/B8223003.png)



![(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B8223043.png)



